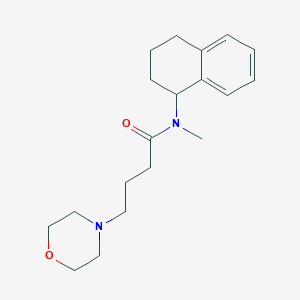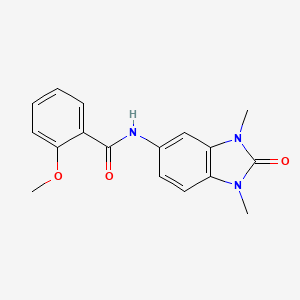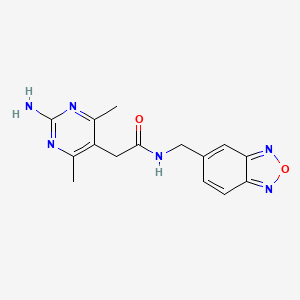
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide, also known as THN-201, is a synthetic compound that has been studied for its potential use in medical applications. This compound is unique in its structure and has been shown to have various biochemical and physiological effects.
Mechanism of Action
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide works by binding to specific receptors in the body, including the CB2 receptor. This binding activates various signaling pathways that lead to the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory properties, pain relief, and potential anti-cancer effects. Additionally, this compound has been shown to have potential as a treatment for other diseases, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide in lab experiments include its unique structure and potential for medical applications. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for careful attention to reaction conditions.
Future Directions
Future research on N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide could include further investigations into its potential use as a treatment for various diseases, including cancer and Alzheimer's disease. Additionally, research could focus on optimizing the synthesis process for this compound to make it more accessible for medical applications. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential for use in the development of new drugs.
Synthesis Methods
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide has been studied for its potential use in medical applications, including the treatment of various diseases. Research has shown that this compound has anti-inflammatory properties and can be used to reduce inflammation in the body. Additionally, this compound has been shown to have potential as a treatment for cancer and other diseases.
properties
IUPAC Name |
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-20(18-9-4-7-16-6-2-3-8-17(16)18)19(22)10-5-11-21-12-14-23-15-13-21/h2-3,6,8,18H,4-5,7,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLLONAYOKVQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC2=CC=CC=C12)C(=O)CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5371346.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5371357.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B5371368.png)
![3-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}morpholine dihydrochloride](/img/structure/B5371376.png)
![6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5371392.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-3-piperidinol](/img/structure/B5371401.png)
![1-{[1-({6-[(2-hydroxybutyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5371408.png)
![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)


![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)